molecular formula C12H14N2O2 B13192020 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13192020
M. Wt: 218.25 g/mol
InChI Key: DPELSNFBACLHNP-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane ( 1238518-21-2) is a high-purity chemical compound with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . This nitrophenyl-substituted 3-azabicyclo[3.2.0]heptane scaffold is of significant interest in medicinal chemistry research, particularly in the field of antibacterial agent development. Compounds featuring the azabicyclo[3.2.0]heptane core are recognized as key precursors and core structures in the synthesis of novel β-lactamase inhibitors . The exploration of such bicyclic structures is a critical response to the global health challenge of antibacterial resistance, as researchers seek to develop new therapeutic strategies to counter β-lactamase-mediated resistance in pathogenic bacteria . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2

InChI Key

DPELSNFBACLHNP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Photocyclization of Bisallylammonium Salts

One of the primary synthetic routes involves photolytic cyclization of bisallylammonium salts, which forms the bicyclic amine core. This method is well-documented for related compounds such as 6-phenyl-3-azabicyclo[3.2.0]heptanes and can be adapted for nitro-substituted phenyl derivatives.

  • Reaction Conditions : The bisallylammonium salt precursor is dissolved in an inert solvent such as acetone, methanol, ethanol, or dimethylformamide. The reaction is carried out in a quartz glass apparatus under UV irradiation, typically using high-pressure mercury lamps.
  • Sensitizer Use : Addition of a sensitizer like acetophenone or benzophenone enhances photocyclization efficiency.
  • Temperature : The reaction is maintained between 0°C and 80°C, with optimal yields often obtained around 15–30°C.
  • Isomer Formation : The photocyclization produces four stereoisomers (exo and endo forms, both (+) and (-) enantiomers). The desired (+)-exo isomer is isolated by selective precipitation using chiral resolving agents such as (-)-ditoluoyltartaric acid.
  • Purification : The mixture undergoes maleate precipitation to remove unwanted endo isomers, followed by extraction and recrystallization steps to purify the exo isomer.

This method, while effective on a laboratory scale, involves multiple processing steps, including neutralization, extraction, drying, filtration, and recrystallization, which can complicate industrial-scale synthesis.

Multicomponent Reactions and Enzymatic Resolution

Recent advances have introduced multicomponent reactions to synthesize 3-azabicyclo[3.2.0]heptane derivatives, including nitro-substituted analogs:

  • Multicomponent Reaction : Combining several reactants in a single step to build the bicyclic framework efficiently.
  • Enzymatic Kinetic Resolution : Racemic mixtures of the bicyclic amines are resolved using immobilized lipase B from Candida antarctica (Novozym 435), which selectively hydrolyzes one enantiomer, enabling separation of pure enantiomers.
  • This chemoenzymatic approach improves optical purity and allows for the study of enantiomer-specific biological activity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Photocyclization of Bisallylammonium Salts Bisallylammonium salt, acetone, UV light, acetophenone sensitizer, chiral resolving agents High stereoselectivity; well-established Multiple steps; complex purification
Multicomponent Reaction + Enzymatic Resolution Multicomponent reactants, immobilized lipase B (Novozym 435) Efficient enantiomeric resolution; fewer steps Requires enzyme and optimization
Cycloaddition and Phosphorus Ylide Methods Nitrones, β-lactams, phosphorus ylides Modular synthesis; diverse substitution possible Indirect for nitro derivatives; requires multiple steps

Detailed Research Outcomes and Notes

  • The photocyclization method produces a mixture of stereoisomers, necessitating chiral resolution to isolate the biologically relevant exo isomer. The process is sensitive to solvent choice, temperature, and sensitizer type. Acetophenone as a sensitizer and ethanol or n-propanol for precipitation yield optimal purity and recovery.
  • The chemoenzymatic approach offers a modern alternative, enabling kinetic resolution of racemic mixtures with high enantiomeric excess. This method also allows for the synthesis of novel derivatives with enhanced receptor binding affinity, particularly at dopamine receptor subtypes, which is relevant for neuroleptic drug development.
  • Functionalization via cycloaddition and ylide chemistry provides access to structurally diverse bicyclic compounds, although direct synthesis of this compound by these methods requires further adaptation. Nonetheless, these strategies are valuable for analog development and structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: This reaction can replace the nitro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or zinc powder, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the bicyclic structure provides stability and specificity in binding to biological molecules. The pathways involved often include enzymatic reactions and receptor binding, which can lead to various biological effects .

Comparison with Similar Compounds

Core Bicyclic Frameworks

The 3-azabicyclo[3.2.0]heptane core is distinct from related bicyclic systems:

  • 3-Azabicyclo[3.1.1]heptane : Smaller bridgehead (3.1.1 vs. 3.2.0) increases ring strain, enhancing reactivity but reducing stability. Derivatives like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one are explored as rigid ketone building blocks for drug design .
  • 3-Azabicyclo[4.1.0]heptane : The additional methylene group alters spatial geometry, impacting receptor binding. For example, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane acts as a triple reuptake inhibitor (SERT, NET, DAT) with high brain penetration .

Table 1: Key Structural Differences in Bicyclic Cores

Compound Class Bicyclic System Pharmacological Role Reference
Target Compound [3.2.0] Undefined (potential neuroleptic/dopaminergic)
3-Azabicyclo[3.1.1]heptane [3.1.1] Ketone intermediates for drug synthesis
3-Azabicyclo[4.1.0]heptane [4.1.0] Triple reuptake inhibition

Substituent Effects on Bioactivity

  • Similar compounds with 3,4-dichlorophenyl groups show high affinity for monoamine transporters . 6-Phenyl Derivatives: rel-(1R,5S,6R)-6-Phenyl-3-azabicyclo[3.2.0]heptane is a chiral intermediate with applications in antipsychotic drug synthesis .
  • N-Substituents :
    • Methyloxy Groups : 1-[(Methyloxy)methyl] substitution improves brain bioavailability, as seen in triple reuptake inhibitors .
    • Halogenated Groups : N-substituted derivatives with fluorine or chlorine (e.g., WO1994000458A1) exhibit neuroleptic activity but vary in metabolic stability .

Table 2: Substituent-Driven Pharmacological Profiles

Compound Substituent Key Activity Affinity/Potency Reference
6-(3-Nitrophenyl)-3-azabicyclo[...] 3-Nitrophenyl Undefined (theoretical dopaminergic) N/A
6-(3,4-Dichlorophenyl)-[...] 3,4-Dichlorophenyl Triple reuptake inhibition SERT IC₅₀ = 0.036 μM
BIIB129 (Compound 14) 3-Azabicyclo linker BTK inhibition log(kinact/Ki) = 5.65

Photochemical [2+2] Cycloadditions

  • Classical Methods : Require activated olefins, limiting substrate scope. Exo-6-aryl derivatives are synthesized via intramolecular [2+2] photocycloadditions of diallylamines but face challenges with basic amines .
  • Modern Advances : Amine-tolerant photocycloadditions using in situ protonation (H₂SO₄) enable direct synthesis of parent 3-azabicyclo[3.2.0]heptane scaffolds . Visible-light-driven [2+2] cycloadditions with maleimides offer higher efficiency and broader substrate scope .

Physicochemical Properties

  • 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane : Predicted properties (based on methyl ester analog):
    • Density: ~1.117 g/cm³ .
    • Boiling Point: ~215°C .
    • pKa: ~10.6 (basic nitrogen) .
  • Comparison with Analog : 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid methyl ester has lower polarity due to the ester group, enhancing membrane permeability .

Pharmacological and Clinical Relevance

  • Dopaminergic Ligands : 3-Azabicyclo[3.2.0]heptane derivatives resolved via lipase B show enantiomer-specific D₂/D₃ receptor binding (e.g., Ki < 100 nM for D₃) .
  • Neuroleptic Agents : N-substituted derivatives (e.g., fluorine or chlorine) demonstrate antipsychotic activity but require optimization for metabolic stability .

Biological Activity

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article examines the biological activity of this compound, highlighting its mechanisms of action, binding affinities, and potential therapeutic applications.

The molecular characteristics of this compound are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
IUPAC NameThis compound
InChI KeyJXPDUVOHBLUOTB-UHFFFAOYSA-N
Canonical SMILESC1C2CNCC2C1C3=CC=CC=C3N+[O-]

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes:

  • Dopamine Receptors : Research indicates that derivatives of 3-azabicyclo[3.2.0]heptane exhibit significant binding affinity at dopamine receptors, particularly D(2L) and D(3) subtypes, while showing lower affinity for D(1) receptors . This selectivity suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
  • Nicotinic Acetylcholine Receptors (nAChRs) : Structure-activity relationship studies have shown that compounds derived from this bicyclic framework can selectively target the alpha4beta2 nAChR subtype, which is implicated in cognitive function and neuroprotection . These interactions may lead to enhanced cholinergic signaling, offering therapeutic benefits in cognitive decline.

Biological Activity and Therapeutic Potential

The compound's biological activities have been explored through various studies:

  • Antibacterial Activity : The unique structure of this compound may confer antibacterial properties by inhibiting bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs). This mechanism is similar to that observed in β-lactam antibiotics, suggesting a potential role in combating antibiotic-resistant strains like MRSA .
  • Neuropharmacological Effects : Preclinical studies indicate that this compound may act as a neuroleptic agent, influencing motor activity and exploratory behavior in animal models . The modulation of dopaminergic pathways suggests applications in treating psychiatric disorders.

Case Studies

Several case studies have highlighted the effects of this compound and its derivatives:

  • Study on Dopamine Receptor Binding : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific enantiomers of 3-azabicyclo derivatives showed differential binding affinities at dopamine receptors, with implications for their use as antipsychotic medications .
  • Evaluation of Antibacterial Properties : Research conducted on structurally similar compounds indicated significant antibacterial activity against MRSA strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. Table 1. Synthetic Methods Comparison

MethodYield (%)SelectivityKey LimitationReference
Photochemical45–60ModerateSide products from UV light
Visible-light [2+2]70–85HighSensitive to oxygen
Asymmetric catalysis80–90>90% eeCostly chiral ligands

Q. Table 2. Biological Activity Profile

TargetAssay TypeIC₅₀/KiNotes
Cathepsin LFluorescent15 nMNon-competitive inhibition
Dopamine D4Radioligand0.8 nMCloned human receptors
T. bruceiResazurin0.9 µMSerum-free conditions

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